1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol
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Overview
Description
1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol typically involves the reaction of 2-(trifluoromethyl)aniline with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrazole ring. The thiol group is introduced in the final step through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Substituted phenyl-tetrazoles.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tetrazole ring can mimic the structure of natural substrates, enabling the compound to inhibit enzyme activity or modulate receptor function .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]imidazole: Another compound with a trifluoromethyl group attached to a phenyl ring, but with an imidazole ring instead of a tetrazole ring.
1-[2-(Trifluoromethyl)phenyl]piperidine: Contains a piperidine ring instead of a tetrazole ring.
Uniqueness: 1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol is unique due to the presence of both a tetrazole ring and a thiol group, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields .
Properties
Molecular Formula |
C8H5F3N4S |
---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H5F3N4S/c9-8(10,11)5-3-1-2-4-6(5)15-7(16)12-13-14-15/h1-4H,(H,12,14,16) |
InChI Key |
MMMJZCONCALLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=S)N=NN2 |
Origin of Product |
United States |
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